4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Catalog No.
S6743927
CAS No.
2549028-29-5
M.F
C15H19BrN6
M. Wt
363.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethy...

CAS Number

2549028-29-5

Product Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Molecular Formula

C15H19BrN6

Molecular Weight

363.26 g/mol

InChI

InChI=1S/C15H19BrN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3

InChI Key

VUHUOKCDBLCHLM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Br

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Br

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a complex organic compound belonging to the class of substituted pyrimidines. Its structure includes a piperazine ring and multiple functional groups, which contribute to its chemical reactivity and potential biological activity. The presence of bromine in the pyrimidine moiety enhances its electrophilic character, making it suitable for various chemical transformations and biological interactions .

  • Interaction with enzymes: The molecule might bind to and inhibit the activity of specific enzymes.
  • Modulation of receptors: It could interact with cell surface receptors, triggering specific cellular responses.
  • DNA/RNA interaction: The presence of pyrimidine rings raises the possibility of interaction with nucleic acids.

Future Research Directions

  • Synthesis and characterization of the compound.
  • Investigation of its potential biological activity through in vitro and in vivo assays.
  • Computational modeling to predict its interaction with potential targets.
  • Safety and toxicity studies (if warranted by the initial findings).
, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, which can modify the functional groups present in the compound.
  • Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring, allowing for the introduction of different functional groups using alkyl halides or other nucleophiles.

The biological activity of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, suggesting its utility in medicinal chemistry, particularly for targeting neurological disorders and cancer therapies. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological investigations .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors followed by cyclization.
  • Introduction of the Piperazine Ring: A nucleophilic substitution reaction allows for the attachment of the piperazine moiety to the pyrimidine derivative.
  • Functionalization: Further reactions can introduce substituents at specific positions on the rings, enhancing the compound's properties and reactivity.

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals aimed at treating various diseases, particularly those involving neurological pathways.
  • Biological Research: The compound is studied for its effects on cellular processes and its potential role in modulating enzyme activity.
  • Material Science: It may be utilized in synthesizing advanced materials or as an intermediate in complex organic syntheses.

Studies have indicated that this compound interacts with specific molecular targets within biological systems. For instance, it may inhibit certain kinases involved in cell signaling pathways, which could lead to antiproliferative effects against cancer cells. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Pyrimidyl)piperazineContains a piperazine and pyrimidine moietyLacks additional substituents that enhance reactivity
2-[4-(N-Boc)piperazin-1-yl]pyrimidineSimilar piperazine-pyrimidine structureDifferent functional groups lead to varied applications
5-Bromo-2-methylpyrimidineA simpler brominated pyrimidineDoes not include piperazine or ethyl substituents

Uniqueness

The uniqueness of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine lies in its specific combination of brominated pyrimidine and piperazine structures, alongside ethyl and methyl substituents. This configuration not only enhances its chemical reactivity but also contributes to its distinct biological activity profile, making it a valuable compound for targeted drug design and other specialized applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

362.08546 g/mol

Monoisotopic Mass

362.08546 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

Explore Compound Types